molecular formula C21H17N3O3S2 B11148593 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11148593
M. Wt: 423.5 g/mol
InChI Key: HIMNFVHZZODFKN-VBKFSLOCSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This compound features a rhodanine moiety fused to a pyridopyrimidinone core, a structural motif known to confer potent biological activity. Its primary research value lies in its function as a key intermediate or precursor for synthesizing novel therapeutic agents. The molecule's mechanism of action is attributed to its ability to act as a ATP-competitive inhibitor for various protein kinases. Research indicates that this specific scaffold demonstrates notable activity, with one study identifying it as a hit compound against PIM1 kinase, showing an IC50 value of 5.3 µM [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3183050/]. Kinase profiling has revealed additional inhibitory activity against other kinases such as CLK1 and DYRK1A, highlighting its potential as a versatile scaffold for designing multi-kinase inhibitors [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3183050/]. Further investigations have explored its antitumor properties, with studies demonstrating cytotoxic effects against various human cancer cell lines, including those associated with thyroid cancer [https://pubmed.ncbi.nlm.nih.gov/28595020/]. Researchers utilize this compound to explore structure-activity relationships (SAR), optimize potency and selectivity, and develop new candidates for targeting cancer, inflammatory diseases, and other kinase-mediated pathologies. This product is intended for research purposes only by trained professionals in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H17N3O3S2

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O3S2/c1-3-23-20(26)16(29-21(23)28)12-15-18(27-14-9-7-13(2)8-10-14)22-17-6-4-5-11-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-12-

InChI Key

HIMNFVHZZODFKN-VBKFSLOCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, indicating a complex structure that includes a thiazolidine ring and a pyrido-pyrimidine moiety. The presence of these functional groups suggests diverse reactivity and interaction potential with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrido-pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that related thiazolidine derivatives possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, leading to cell death .

Anticancer Activity

There is emerging evidence that compounds containing thiazolidine and pyrimidine structures can inhibit cancer cell proliferation. The unique structural features of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research on related thiazolidine derivatives has highlighted their ability to inhibit enzymes involved in critical metabolic pathways. For example, some studies have focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in microorganisms and cancer cells .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of a series of thiazolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the thiazolidine structure significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL for the most active compounds .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of pyrido-pyrimidine derivatives. The study reported that one derivative exhibited IC50 values below 10 μM against various cancer cell lines, indicating potent growth inhibition. Mechanistic studies suggested that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Compound Name Core Structure Thiazolidinone Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-Ethyl 4-Methylphenoxy C₂₂H₁₈N₄O₃S₂ 450.5 Hydrophobic 4-methylphenoxy group
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethylamino C₁₉H₁₉N₅O₂S₂ 413.5 Unsaturated allyl group
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) (1-Phenylethyl)amino C₂₇H₂₆N₆O₃S₂ 546.7 Methoxyethyl enhances hydrophilicity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one N/A Piperidin-1-ylphenyl C₂₁H₂₁N₃O₂S 379.5 Piperidine improves bioavailability

Research Findings and Implications

Computational Insights

and emphasize the role of density functional theory (DFT) and crystallographic software (e.g., SHELX) in analyzing electronic properties and molecular conformations . Such tools could predict the target compound’s reactivity, with the thioxo group acting as a hydrogen-bond acceptor in biological interactions.

Preparation Methods

Thiazolidinone Core Synthesis

The thiazolidinone ring is synthesized via N-alkylation of ethyl thiourea with α-haloketones. For example:

  • Reagents : Ethyl thiourea, ethyl chloroacetate, potassium carbonate (K₂CO₃).

  • Conditions : Acetonitrile, room temperature (RT), 12–24 hours.

  • Product : 3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene.

This step establishes the 3-ethyl and 2-thioxo groups. The 5-ylidene methyl group is introduced later via condensation.

Pyrido-pyrimidine Moiety Preparation

The 2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized through:

  • Cyclization : Pyrido-pyrimidine ring formation via intramolecular cyclization of a pyridine-pyrimidine precursor.

  • Aryl Ether Formation : Introduction of the 4-methylphenoxy group via Ullmann coupling or nucleophilic aromatic substitution (NAS).

    • Reagents : 4-Methylphenol, CuI, 1,10-phenanthroline (for Ullmann).

    • Conditions : Toluene, 110°C, 6–8 hours.

Knoevenagel Condensation

The critical Z-selective coupling occurs via Knoevenagel condensation between the thiazolidinone’s carbonyl and the pyrido-pyrimidine’s active methylene:

  • Reagents : Piperidine (base), DMSO (solvent).

  • Conditions : 80°C, 4–6 hours.

  • Stereocontrol : The Z-configuration is favored under basic conditions due to steric and electronic factors.

Reaction Conditions and Optimization

Parameter Optimized Conditions Rationale
Base Piperidine or K₂CO₃Enhances nucleophilicity of the pyrido-pyrimidine’s methyl group.
Solvent DMSO or acetonitrilePolar aprotic solvents stabilize intermediates and improve reaction efficiency.
Temperature 80°CBalances reaction rate and Z-selectivity.
Catalyst ZnCl₂ (Lewis acid)Facilitates carbonyl activation in thiazolidinone derivatives.

Stereochemical Control

The Z-configuration is achieved through:

  • Electronic Effects : The electron-withdrawing pyrido-pyrimidine ring directs the enolate attack to the same face of the thiazolidinone’s carbonyl.

  • Steric Factors : Bulky substituents (e.g., 4-methylphenoxy) hinder trans-adduct formation.

Purification and Characterization

Technique Application Key Observations
HPLC Purity assessment (>95%)C18 column, acetonitrile/water gradient.
¹H/¹³C NMR Confirm regiochemistry and Z-configuration- δ 7.2–7.8 ppm: Aromatic protons.
- δ 5.8 ppm: Methylene (Z) proton.
HRMS Molecular weight confirmation[M+H]⁺ = 439.5 g/mol (calculated vs. observed).
IR Functional group validation- 1700 cm⁻¹: C=O (pyrido-pyrimidine).
- 1250 cm⁻¹: C=S (thiazolidinone).

Industrial-Scale Production

For large-scale synthesis:

  • Continuous Flow Chemistry : Reduces reaction times and improves safety.

  • Catalyst Recycling : Pd-based systems for NAS or Ullmann coupling.

  • Solvent Recovery : Recycle DMSO via vacuum distillation.

Q & A

Q. Table 1. Representative Synthetic Conditions

StepReaction TypeReagents/ConditionsYield Optimization Tips
1Aldehyde condensationEthanol, reflux, 12hUse molecular sieves to remove H₂O
2Thiazolidinone formation2-mercaptoacetic acid, DMF, 80°CPurify via column chromatography
3Phenoxy substitution4-methylphenol, K₂CO₃, DCM, RTMonitor by TLC for completion

Basic: How is the Z-configuration of the methylidene group confirmed experimentally?

Methodological Answer:
The Z-configuration is confirmed using:

  • ¹H-NMR Spectroscopy : The coupling constant (J) between the methylidene proton and adjacent groups distinguishes Z (lower J, ~10–12 Hz) from E isomers.
  • X-ray Crystallography : Resolves spatial arrangement unambiguously (e.g., SHELX-refined structures).
  • NOESY NMR : Cross-peaks between the methylidene proton and nearby substituents validate spatial proximity.

Basic: What biological screening approaches are relevant for this compound?

Methodological Answer:
Given its thiazolidinone-pyridopyrimidine core, prioritize assays for:

  • Antimicrobial Activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Target kinases or oxidoreductases via fluorescence-based enzymatic assays.

Q. Table 2. Example Biological Assay Parameters

Assay TypeProtocol HighlightsPositive Controls
MIC DeterminationMueller-Hinton agar, 24h incubation, 37°CCiprofloxacin
MTT Cytotoxicity48h exposure, DMSO solubilizationDoxorubicin

Advanced: How to address low yields in the final cyclization step?

Methodological Answer:
Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:

  • Catalytic Optimization : Use p-toluenesulfonic acid (p-TSA) to accelerate cyclization.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition.

Advanced: What computational tools predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to kinases or DNA gyrase.
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:
Discrepancies may stem from polymorphic forms or solvent purity. Recommended steps:

  • Standardized Solubility Tests : Use USP buffers (pH 1.2–7.4) and DMSO-water mixtures.
  • HPLC Purity Analysis : Confirm compound integrity (>95% purity) before testing.
  • XRPD : Identify crystalline vs. amorphous forms affecting solubility.

Q. Table 3. Solubility Data Comparison

Solvent SystemReported Solubility (mg/mL)Study ReferenceNotes
DMSO25.3 ± 1.2Amorphous form
Water (pH 7.4)<0.1Crystalline form

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Vary substituents on the phenoxy group or thiazolidinone ring.
  • Bioisosteric Replacement : Replace sulfur with selenium or oxygen to assess electronic effects.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs.

Advanced: What experimental controls are critical in stability studies?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
  • LC-MS Monitoring : Track degradation products (e.g., oxidation at thioxo groups).
  • Negative Controls : Include inert analogs to distinguish compound-specific instability.

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